![molecular formula C10H14N4O B1284737 4-[3-(Aminomethyl)pyridin-2-yl]piperazin-2-one CAS No. 953894-31-0](/img/structure/B1284737.png)
4-[3-(Aminomethyl)pyridin-2-yl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-[3-(Aminomethyl)pyridin-2-yl]piperazin-2-one" is a derivative of piperazine, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse pharmacological activities and are often used in the synthesis of pharmaceutical compounds .
Synthesis Analysis
The synthesis of piperazine derivatives can be achieved through various methods. For instance, the polymer-assisted solution-phase (PASP) parallel library synthesis has been utilized to discover piperazinyl glutamate pyridines with potent biological activity . Additionally, piperazine itself has been used as a low-cost and environmentally benign catalyst for the one-pot synthesis of functionalized 2-amino-3-cyano-4H-pyrans derivatives in aqueous media, highlighting its versatility in synthetic chemistry . The three-component synthesis approach is another method that has been employed to create novel piperazine-containing pyridines, as demonstrated in the synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be elucidated using various spectroscopic techniques. For example, the structure of newly synthesized piperazine compounds has been confirmed by IR, ^1H NMR, ^13C NMR, and Mass spectral analysis . X-ray single crystal diffraction has also been used to determine the structure of novel piperazine-containing compounds .
Chemical Reactions Analysis
Piperazine derivatives can participate in a variety of chemical reactions. They have been used as intermediates in the synthesis of antimicrobial agents, such as the series of 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides, which exhibited significant antimicrobial activity . Furthermore, piperazine-linked bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) have been synthesized using microwave-assisted reactions, showcasing the reactivity of piperazine derivatives under different conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can be optimized for desired pharmacokinetic and physiochemical profiles. For instance, modifications at the 4-position of the pyridine ring and the terminal nitrogen of the piperazine ring have led to compounds with good potency, selectivity, in vivo efficacy, and oral bioavailability . The acid-base properties of piperazine derivatives have also been studied, with reports on their vibrational spectral analysis using FT-IR and FT-Raman spectroscopy, as well as computational studies to assess their reactivity .
Scientific Research Applications
Antibacterial Activities
4-Phenyl-1,2,4-triazoline-5-thione and its derivatives, created through aminomethylation with piperazine derivatives, exhibit notable antibacterial activities. This includes compounds synthesized from reactions with 4-[3-(Aminomethyl)pyridin-2-yl]piperazin-2-one, highlighting its potential in developing new antibacterial agents (Pitucha et al., 2005).
Memory Enhancement in Mice
The compound demonstrates promising effects on memory enhancement in mice. A study involving the synthesis of 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide, a derivative of 4-[3-(Aminomethyl)pyridin-2-yl]piperazin-2-one, showed significant effects on memory ability in mice, as measured by a swimming maze test (Li Ming-zhu, 2008).
Anticancer Activity
The compound has been utilized in the synthesis of piperazine-2,6-dione derivatives, which have shown good anticancer activity against various cancer cell lines. This indicates its potential as a precursor in developing new anticancer drugs (Kumar et al., 2013).
Antimicrobial Agents
Newly synthesized thiazolidinone derivatives containing 4-[3-(Aminomethyl)pyridin-2-yl]piperazin-2-one have exhibited antimicrobial activity against a range of bacteria and fungi, suggesting its utility in antimicrobial drug development (Patel et al., 2012).
Chemosensing of Metal Ions
The compound's structure, particularly its piperazine moieties, makes it suitable for the recognition and chemosensing of metal ions. This application is significant in environmental monitoring and analytical chemistry (Kim et al., 2008).
Design of Novel Insecticides
The compound has been used as a scaffold for designing novel insecticides. Its structure has been modified to create derivatives that exhibit larvicidal and growth-inhibiting activities against certain pests (Cai et al., 2010).
Antiproliferative Activity Against Cancer Cell Lines
Derivatives of 4-[3-(Aminomethyl)pyridin-2-yl]piperazin-2-one have shown significant antiproliferative activity against various human cancer cell lines, indicating its potential in cancer therapy (Mallesha et al., 2012).
Preparation of Rho Kinase Inhibitors
The compound is useful in the preparation of Rho kinase inhibitors, which are under investigation for treating central nervous system disorders (Wei et al., 2016).
Antimicrobial Studies
Pyridine derivatives of the compound have been synthesized and found to possess considerable antibacterial activity, further reinforcing its application in developing antimicrobial agents (Patel & Agravat, 2009).
properties
IUPAC Name |
4-[3-(aminomethyl)pyridin-2-yl]piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c11-6-8-2-1-3-13-10(8)14-5-4-12-9(15)7-14/h1-3H,4-7,11H2,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDSBTCNTNAZAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=C(C=CC=N2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(Aminomethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B1284662.png)
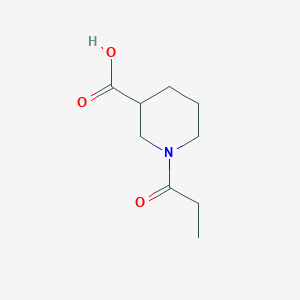
![3-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B1284668.png)

![4-[(2-Amino-1,3-thiazol-5-yl)methyl]-3-(trifluoromethyl)benzonitrile](/img/structure/B1284671.png)
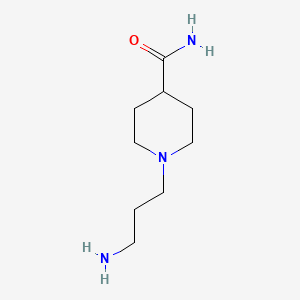
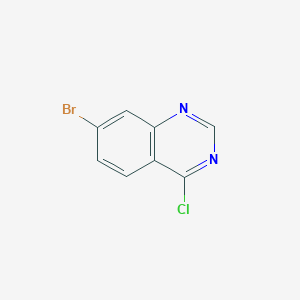
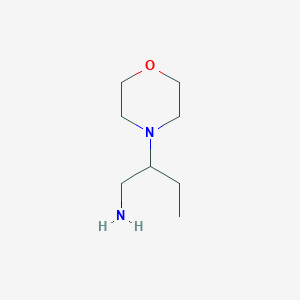
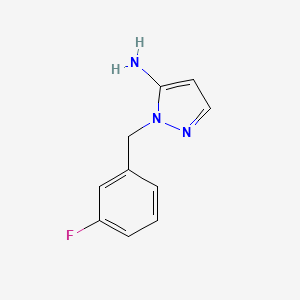
![N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine](/img/structure/B1284697.png)
![1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol](/img/structure/B1284701.png)


![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-pyrrolidine-2-carboxylic acid](/img/structure/B1284733.png)